molecular formula C12H16N2O6 B11718358 13-Nitro-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine

13-Nitro-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine

Cat. No.: B11718358
M. Wt: 284.26 g/mol
InChI Key: ILQPHLPWMLXAEH-UHFFFAOYSA-N
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Description

13-Nitro-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine is a complex organic compound characterized by its unique structure, which includes a benzotetraoxacyclododecin ring system

Preparation Methods

The synthesis of 13-Nitro-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine involves multiple steps. One common method includes the nitration of a precursor compound followed by a series of reduction and substitution reactions. The reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial production methods may involve the optimization of these synthetic routes to increase yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process .

Chemical Reactions Analysis

13-Nitro-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines .

Scientific Research Applications

13-Nitro-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 13-Nitro-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzotetraoxacyclododecin ring system may also play a role in stabilizing these intermediates and facilitating their interactions with target molecules .

Comparison with Similar Compounds

Similar compounds to 13-Nitro-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine include:

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C12H16N2O6

Molecular Weight

284.26 g/mol

IUPAC Name

15-nitro-2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-amine

InChI

InChI=1S/C12H16N2O6/c13-9-7-11-12(8-10(9)14(15)16)20-6-4-18-2-1-17-3-5-19-11/h7-8H,1-6,13H2

InChI Key

ILQPHLPWMLXAEH-UHFFFAOYSA-N

Canonical SMILES

C1COCCOC2=C(C=C(C(=C2)[N+](=O)[O-])N)OCCO1

solubility

>42.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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